molecular formula C11H14N2O3S B1452262 Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate CAS No. 1170787-28-6

Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate

Cat. No.: B1452262
CAS No.: 1170787-28-6
M. Wt: 254.31 g/mol
InChI Key: LMIHQKJEGQDYJP-UHFFFAOYSA-N
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Description

Organic Chemistry Applications

  • Building Block : Serves as a precursor for synthesizing pyrimidine-based ligands and catalysts.
  • Thioester Reactivity : Participates in Grignard reactions to form ketones and aldehydes. For example, reaction with $$ \text{iPrMgCl} $$ and 1-dodecanthiol yields thioesters with 99% efficiency.

Medicinal Chemistry Relevance

  • Anticonvulsant Activity : Derivatives exhibit efficacy in pentylenetetrazole-induced seizure models, with ED$$_{50}$$ values <50 mg/kg.
  • Antimicrobial Potential : Pyrimidine-thioether analogs show MIC values of 0.77–1.91 µM/ml against Pseudomonas aeruginosa and Escherichia coli.
  • Enzyme Inhibition : Acts as a scaffold for dihydroorotate dehydrogenase (DHODH) inhibitors, relevant in autoimmune disease treatment.
Biological Activity Mechanism/Application
Anticonvulsant Modulation of GABAergic signaling pathways
Antimicrobial Disruption of bacterial cell membrane synthesis
Enzyme Inhibition Competitive binding to DHODH active site

Properties

IUPAC Name

ethyl 4-(4-methylpyrimidin-2-yl)sulfanyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-16-10(15)6-9(14)7-17-11-12-5-4-8(2)13-11/h4-5H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIHQKJEGQDYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach for Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate involves a nucleophilic substitution reaction between ethyl acetoacetate and 4-methyl-2-thiopyrimidine. The reaction mechanism proceeds via the displacement of an ethoxy group from ethyl acetoacetate by the thiol group of 4-methyl-2-thiopyrimidine, forming the thioester bond.

  • Starting Materials:

    • Ethyl acetoacetate
    • 4-methyl-2-thiopyrimidine
  • Reaction Conditions:

    • Basic medium, typically using sodium ethoxide or potassium carbonate as the base.
    • Solvent systems are often polar aprotic solvents to facilitate nucleophilic substitution.
    • Reaction temperature is generally maintained under reflux conditions to promote completion.
  • Reaction Type: Nucleophilic substitution (thioester formation)

This method is well-documented and provides a straightforward route to the target compound with moderate to high yields.

Industrial Scale Preparation

For industrial production, the synthetic route remains fundamentally the same but is optimized for scale and efficiency:

  • Continuous Flow Reactors: Employed to enhance reaction control, heat transfer, and scalability.
  • Optimized Reaction Parameters: Including temperature, base concentration, and solvent choice to maximize yield and purity.
  • Purification: Post-reaction purification typically involves recrystallization or chromatographic techniques such as silica gel column chromatography with benzene/ethyl acetate (2:1) as the eluent to achieve high purity.

Experimental Procedure Summary

Step Description
Reactants Ethyl acetoacetate and 4-methyl-2-thiopyrimidine
Base Sodium ethoxide or potassium carbonate
Solvent Polar aprotic solvents (e.g., ethanol, ethyl acetate)
Temperature Reflux conditions (typically 60–80 °C)
Reaction Time 1–3 hours depending on scale and conditions
Work-up Concentration under reduced pressure, extraction with chloroform
Purification Silica gel column chromatography or recrystallization
Yield Moderate to high (dependent on reaction optimization)

Mechanistic Insights and Reaction Analysis

  • The thiol group of 4-methyl-2-thiopyrimidine acts as a nucleophile attacking the electrophilic carbonyl carbon adjacent to the ethoxy group in ethyl acetoacetate.
  • The reaction proceeds via displacement of the ethoxy group, forming the thioester linkage.
  • The base deprotonates the thiol to increase its nucleophilicity.
  • The reaction is sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis.

Related Synthetic Intermediates and Analogues

Ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate, a related compound, is synthesized from acetyl acetoacetate and triethyl orthoformate under Claisen condensation conditions. This intermediate is valuable in organic synthesis and coordination chemistry, illustrating the versatility of acetoacetate derivatives in forming various functionalized compounds.

Summary Table of Preparation Methods

Aspect Details
Reaction Type Nucleophilic substitution
Key Reactants Ethyl acetoacetate, 4-methyl-2-thiopyrimidine
Base Used Sodium ethoxide, potassium carbonate
Solvent Polar aprotic solvents (e.g., ethanol, ethyl acetate)
Temperature Reflux (60–80 °C)
Reaction Time 1–3 hours
Purification Techniques Recrystallization, silica gel column chromatography
Industrial Enhancements Continuous flow reactors, optimized reaction parameters
Yield Moderate to high
Sensitivity Moisture sensitive; requires anhydrous conditions

Research Findings and Notes

  • The reaction is generally robust but requires careful control of moisture to prevent side reactions such as hydrolysis.
  • The choice of base and solvent significantly affects the reaction rate and yield.
  • Continuous flow technology in industrial settings improves reproducibility and scalability.
  • Purification by chromatography ensures removal of unreacted starting materials and by-products, critical for applications requiring high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding esters or amides.

Scientific Research Applications

Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release the active pyrimidine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

The following analysis compares Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Methylpyrimidin-2-ylthio C₁₁H₁₄N₂O₃S 254.3 Pyrimidine ring with methyl group; moderate polarity due to S and N atoms.
Ethyl 4-[(1H-Benzo[d]imidazol-2-yl)thio]-3-oxobutanoate Benzoimidazol-2-ylthio C₁₃H₁₃N₂O₃S 289.32 Fused benzoimidazole ring; increased aromaticity and potential for π-π interactions.
Ethyl 4-(1,3-Benzothiazol-2-ylthio)-3-oxobutanoate Benzothiazol-2-ylthio C₁₃H₁₃NO₃S₂ 295.37 Sulfur-rich benzothiazole group; enhanced lipophilicity.
Ethyl 4-(4-Fluorophenyl)-3-oxobutanoate 4-Fluorophenyl C₁₂H₁₃FO₃ 224.23 Aryl substituent with electron-withdrawing fluorine; reduced heterocyclic complexity.
Ethyl 4-(2,4-Dichlorophenyl)-3-oxobutanoate 2,4-Dichlorophenyl C₁₂H₁₂Cl₂O₃ 275.13 Halogenated phenyl group; higher molecular weight and potential toxicity.
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate Boc-protected amino C₁₁H₁₉NO₅ 245.27 Bulky tert-butoxycarbonyl group; altered solubility and stability.

Key Observations :

  • Heterocyclic vs. Aryl Substituents : Pyrimidine, benzimidazole, and benzothiazole derivatives (e.g., ) exhibit enhanced hydrogen-bonding and π-stacking capabilities compared to halogenated aryl analogs (e.g., ).
  • Lipophilicity : Benzothiazole-containing compounds (e.g., ) are more lipophilic due to sulfur atoms, which may influence membrane permeability.
ADMET Considerations
  • Metabolism : Pyrimidine and benzothiazole rings () may undergo cytochrome P450-mediated oxidation, whereas halogenated aryl groups () could persist longer in vivo.
  • Toxicity: The dichlorophenyl derivative () has documented safety risks, while Boc-protected amino analogs () are generally stable and low-toxicity intermediates.

Biological Activity

Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate, with the molecular formula C11H14N2O3SC_{11}H_{14}N_{2}O_{3}S and CAS number 1170787-28-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : 254.31 g/mol
  • CAS Number : 1170787-28-6

Pharmacological Activities

This compound has been studied for various biological activities:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacteria and fungi, suggesting a potential for this compound in antimicrobial applications .

2. Antioxidant Activity

The antioxidant potential of similar thioether compounds has been explored, revealing their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in developing therapeutic agents for conditions associated with oxidative damage .

3. Enzyme Inhibition

Compounds with similar structures have been evaluated for their inhibitory effects on specific enzymes, such as dihydroorotate dehydrogenase (DHODH). Inhibitors of DHODH are of particular interest due to their role in nucleotide synthesis and potential applications in treating autoimmune diseases .

Case Studies

  • Antimicrobial Evaluation :
    A study conducted on pyrimidine derivatives showed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, demonstrating its potential as an antimicrobial agent .
  • Antioxidant Assessment :
    In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods indicated that derivatives of this compound possess significant antioxidant properties, comparable to established antioxidants .
  • Enzymatic Activity :
    A recent study highlighted the compound's ability to inhibit DHODH effectively, which could be leveraged in developing treatments for conditions like rheumatoid arthritis and psoriasis. The IC50 values were determined through enzymatic assays, showing promising results .

Data Table: Summary of Biological Activities

Biological ActivityMethodologyFindings
AntimicrobialBroth dilutionEffective against various bacteria
AntioxidantDPPH assaySignificant radical scavenging
Enzyme Inhibition (DHODH)Enzymatic assaysEffective inhibitor with low IC50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate
Reactant of Route 2
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Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate

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